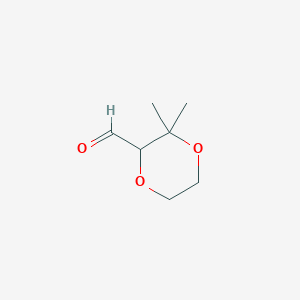

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is a chemical compound with the molecular formula C6H10O3 . It is related to other compounds such as 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .

Synthesis Analysis

The synthesis of related compounds involves the use of activated carbon derived from corncob. This activated carbon, known as AAC-CC, has been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is characterized by a 1,4-dioxane ring with two methyl groups at the 3-position and a carbaldehyde group at the 2-position .Aplicaciones Científicas De Investigación

Synthesis and Building Blocks

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde has significant applications in the synthesis of various organic compounds. It serves as a stable alternative to glyceraldehyde acetonide, providing a practical approach to synthesize related building blocks from inexpensive sources like D-mannitol (Ley & Michel, 2003). Its role in the chemical synthesis of polysaccharides is noteworthy, particularly in producing polysaccharides with specific hydroxyl groups in their repeating units, which contributes to the development of unique polysaccharide structures with potential applications in various fields (Okada, Sumitomo, & Hishida, 1983).

Catalytic Processes

In catalysis, this chemical plays a crucial role. An instance of this is its use in Knoevenagel condensation processes, where it assists in the efficient and green synthesis of specific compounds under mild conditions. Such applications highlight its potential in facilitating eco-friendly chemical reactions (Shelke et al., 2009).

Crystallography and Molecular Structure

The compound is also used in crystallography and structural chemistry. For example, reactions with phenylglyoxal have been explored to yield diastereomerically pure cyclic ketals, with product structures determined through X-ray crystallography. This kind of research aids in understanding molecular configurations and reaction mechanisms (Hu Xianming & Kellogg, 1997).

Precursor to Functionalized Derivatives

It is a useful precursor in the preparation of functionalized derivatives. For instance, it has been employed in synthesizing cyclohexene derivatives through cycloaddition reactions, showcasing its versatility in organic synthesis (Shimizu et al., 2021).

Mecanismo De Acción

- The primary target of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is likely to be a specific enzyme, receptor, or protein within the biological system. Unfortunately, specific information about its exact target remains limited in the available literature .

Target of Action

Scientists and researchers continue to explore its properties and therapeutic potential . 🌱🔬

Propiedades

IUPAC Name |

3,3-dimethyl-1,4-dioxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)6(5-8)9-3-4-10-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDOXAGFAIHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)

![8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714996.png)

![N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B2715003.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate](/img/structure/B2715004.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2715006.png)

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)